molecular formula C11H22N2 B13977937 N-(3-(piperidin-4-yl)propyl)cyclopropanamine

N-(3-(piperidin-4-yl)propyl)cyclopropanamine

Cat. No.: B13977937
M. Wt: 182.31 g/mol
InChI Key: ROOYDOUODGJLHN-UHFFFAOYSA-N
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Description

N-(3-(piperidin-4-yl)propyl)cyclopropanamine is a compound that features a cyclopropane ring attached to a piperidine moiety via a propyl chain. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as key intermediates in the synthesis of various drugs . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(piperidin-4-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with a piperidine derivative. One common method is the reductive amination of cyclopropanone with 3-(piperidin-4-yl)propylamine under hydrogenation conditions . This reaction is often catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(piperidin-4-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(piperidin-4-yl)propyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

N-(3-piperidin-4-ylpropyl)cyclopropanamine

InChI

InChI=1S/C11H22N2/c1(7-13-11-3-4-11)2-10-5-8-12-9-6-10/h10-13H,1-9H2

InChI Key

ROOYDOUODGJLHN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCCC2CCNCC2

Origin of Product

United States

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